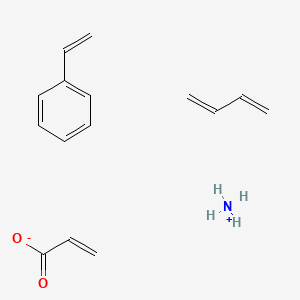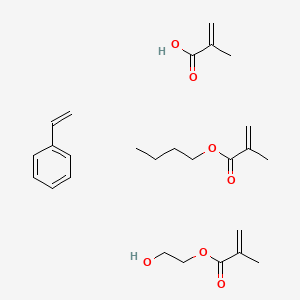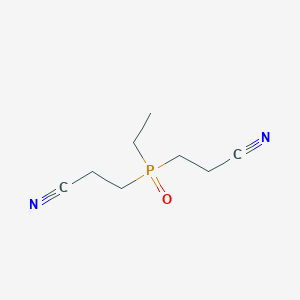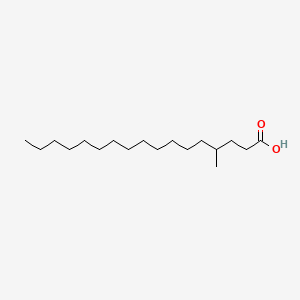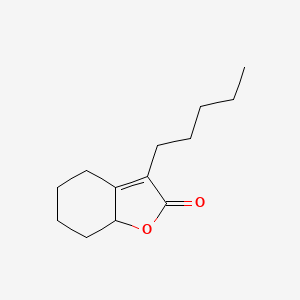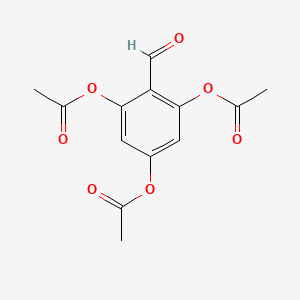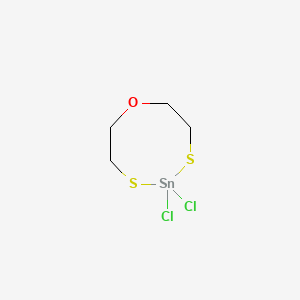methanone CAS No. 55578-87-5](/img/structure/B14640666.png)
[5-(2-Azidophenyl)furan-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Azidophenyl)furan-2-ylmethanone: is an organic compound that features a furan ring substituted with a phenyl group and an azidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Azidophenyl)furan-2-ylmethanone typically involves the reaction of 2-azidobenzoyl chloride with furan-2-yl phenylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-(2-Azidophenyl)furan-2-ylmethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Azidophenyl)furan-2-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, with or without the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the azido group.
Scientific Research Applications
Chemistry: 5-(2-Azidophenyl)furan-2-ylmethanone is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and materials with unique electronic properties.
Biology: The compound is studied for its potential as a photoaffinity label, which can be used to investigate protein-ligand interactions and identify binding sites on proteins.
Medicine: Research is ongoing to explore the compound’s potential as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial or anticancer properties.
Industry: In the industrial sector, 5-(2-Azidophenyl)furan-2-ylmethanone is investigated for its use in the development of advanced materials, such as polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(2-Azidophenyl)furan-2-ylmethanone involves its ability to undergo photolysis upon exposure to ultraviolet light, leading to the generation of reactive intermediates such as nitrenes. These intermediates can form covalent bonds with nearby molecules, making the compound useful as a photoaffinity label. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
5-(2-Aminophenyl)furan-2-ylmethanone: Similar structure but with an amine group instead of an azido group.
5-(2-Bromophenyl)furan-2-ylmethanone: Similar structure but with a bromine atom instead of an azido group.
5-(2-Nitrophenyl)furan-2-ylmethanone: Similar structure but with a nitro group instead of an azido group.
Uniqueness: The presence of the azido group in 5-(2-Azidophenyl)furan-2-ylmethanone makes it unique compared to its analogs. The azido group imparts distinct reactivity, particularly in photochemical reactions, making the compound valuable for applications requiring the generation of reactive intermediates.
Properties
CAS No. |
55578-87-5 |
|---|---|
Molecular Formula |
C17H11N3O2 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[5-(2-azidophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11N3O2/c18-20-19-14-9-5-4-8-13(14)15-10-11-16(22-15)17(21)12-6-2-1-3-7-12/h1-11H |
InChI Key |
UVVFFMYXWDAWSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


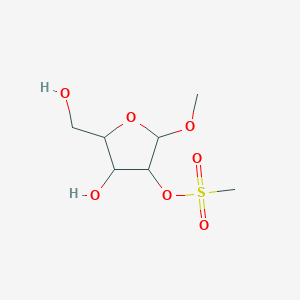
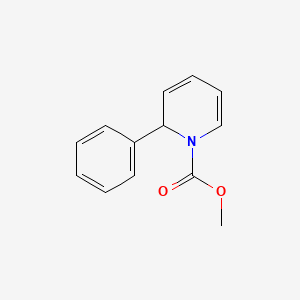
![3-(4-Fluorophenyl)-1,4-dimethylbenzo[F]quinolin-4-ium iodide](/img/structure/B14640604.png)
sulfanium bromide](/img/structure/B14640609.png)
